molecular formula C15H15ClN2O2 B11518726 2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide

2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11518726
M. Wt: 290.74 g/mol
InChI Key: ZKRIUGDTEVEZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a carboxamide group and a phenoxy group, which includes chlorine and methyl substituents. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the phenoxy and pyridine intermediates. One common method includes the etherification of 4-chloro-2-methylphenol with a suitable pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide stands out due to its unique combination of a pyridine ring and phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C15H15ClN2O2/c1-8-7-11(16)4-5-12(8)20-15-13(14(17)19)9(2)6-10(3)18-15/h4-7H,1-3H3,(H2,17,19)

InChI Key

ZKRIUGDTEVEZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)OC2=C(C=C(C=C2)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.